molecular formula C18H17ClN4OS2 B11285225 N-(4-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(4-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11285225
M. Wt: 404.9 g/mol
InChI Key: OYFKMFMLZODIOO-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

    Preparation of the 4-chlorophenylmethylamine: This can be achieved through the reduction of 4-chlorobenzyl cyanide using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of the thiazole and pyridazine rings: These heterocyclic structures can be synthesized through cyclization reactions involving appropriate precursors such as 2,4-dimethylthiazole and 3-chloropyridazine.

    Coupling reactions: The final step involves coupling the 4-chlorophenylmethylamine with the thiazole and pyridazine derivatives using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-BROMOPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
  • **N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the 4-chlorophenylmethyl group, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C18H17ClN4OS2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C18H17ClN4OS2/c1-11-18(26-12(2)21-11)15-7-8-17(23-22-15)25-10-16(24)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,24)

InChI Key

OYFKMFMLZODIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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